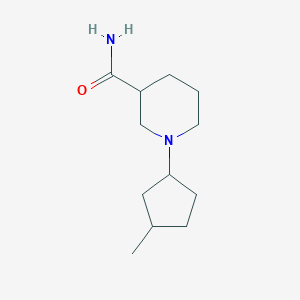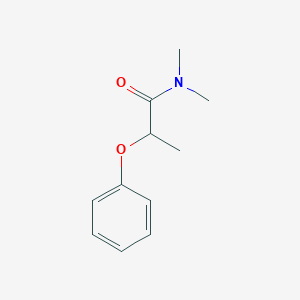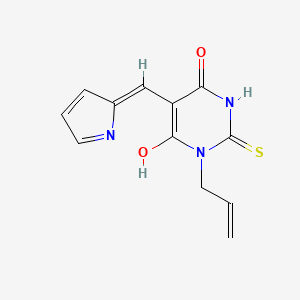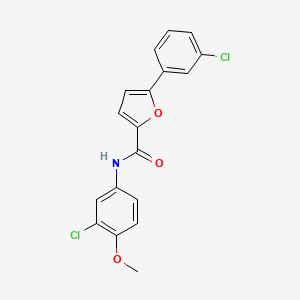
1-(3-methylcyclopentyl)-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methylcyclopentyl)-3-piperidinecarboxamide, also known as SR9011, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. It was first synthesized in 2012 and has since been the subject of numerous studies.
作用机制
1-(3-methylcyclopentyl)-3-piperidinecarboxamide works by activating a protein called Rev-erbα, which plays a key role in regulating the body's circadian rhythm and metabolism. By activating Rev-erbα, this compound can help regulate the body's metabolism, leading to improved energy balance and glucose homeostasis.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve glucose tolerance, reduce insulin resistance, and increase energy expenditure in animal models. It has also been shown to improve endurance and muscle strength in mice, making it a potential candidate for athletic performance enhancement.
实验室实验的优点和局限性
One advantage of using 1-(3-methylcyclopentyl)-3-piperidinecarboxamide in lab experiments is its specificity for Rev-erbα, which allows for targeted modulation of the circadian rhythm and metabolism. However, one limitation is the lack of long-term safety data, as well as the potential for off-target effects.
未来方向
There are several potential future directions for research on 1-(3-methylcyclopentyl)-3-piperidinecarboxamide, including:
1. Further studies on its potential as a treatment for metabolic disorders, such as obesity and type 2 diabetes.
2. Investigation of its effects on other physiological systems, such as the immune system and the nervous system.
3. Development of more specific and potent Rev-erbα agonists for therapeutic use.
4. Exploration of its potential as a performance-enhancing drug in athletics.
5. Investigation of its potential as a treatment for sleep disorders and other circadian rhythm disorders.
In conclusion, this compound is a synthetic compound that has potential applications in a variety of scientific fields. Its mechanism of action involves activation of Rev-erbα, leading to improved metabolic function and potential athletic performance enhancement. While there are advantages to using this compound in lab experiments, there are also limitations and potential risks that need to be considered. Further research is needed to fully understand the potential of this compound and its future applications.
合成方法
The synthesis of 1-(3-methylcyclopentyl)-3-piperidinecarboxamide involves a multistep process that begins with the reaction of 3-methylcyclopentanone with ethylmagnesium bromide to form the corresponding alcohol. This is followed by the conversion of the alcohol to the corresponding chloride, which is then reacted with piperidine to form this compound.
科学研究应用
1-(3-methylcyclopentyl)-3-piperidinecarboxamide has been shown to have potential applications in a variety of scientific fields, including pharmacology, biochemistry, and physiology. It has been studied for its potential as a treatment for metabolic disorders, such as obesity and type 2 diabetes, as well as for its potential to enhance athletic performance.
属性
IUPAC Name |
1-(3-methylcyclopentyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-9-4-5-11(7-9)14-6-2-3-10(8-14)12(13)15/h9-11H,2-8H2,1H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEINKPTFWVMPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)N2CCCC(C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B6023782.png)
![3-cyclohexyl-N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)propanamide](/img/structure/B6023799.png)
![2,4-dimethyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B6023803.png)
![N,N'-[methylenebis(2-methoxy-4,1-phenylene)]di(2-thiophenecarboxamide)](/img/structure/B6023811.png)
![2-{1-[(6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]ethyl}-4(3H)-quinazolinone](/img/structure/B6023817.png)

![2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)propylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B6023827.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B6023834.png)
![N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide](/img/structure/B6023846.png)

![2-(1-isopropyl-3-oxo-2-piperazinyl)-N-methyl-N-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B6023877.png)


![3'-{[1-(2-hydroxyphenyl)ethylidene]amino}-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B6023890.png)